4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE
Overview
Description
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE is a complex organic compound that belongs to the class of pyranopyrazoles This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a phenyl benzoate moiety, and various functional groups such as amino, tert-butyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate starting materials such as 3-amino-5-tert-butyl-1H-pyrazole-4-carbonitrile with suitable aldehydes and β-ketoesters under basic conditions.
Introduction of the Phenyl Benzoate Moiety: The phenyl benzoate group can be introduced through esterification reactions using benzoic acid derivatives and phenol derivatives in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Final Assembly: The final compound is obtained by coupling the pyrano[2,3-c]pyrazole core with the phenyl benzoate moiety under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Nitro or nitroso derivatives
Reduction: Amino derivatives
Substitution: Nitrated, sulfonated, or halogenated derivatives
Scientific Research Applications
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. For example, its amino and cyano groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyrano[2,3-c]pyrazole core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL ACETATE: Similar structure but with an acetate group instead of a benzoate group.
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL METHYL ETHER: Similar structure but with a methyl ether group instead of a benzoate group.
Uniqueness
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE is unique due to its combination of functional groups and the pyrano[2,3-c]pyrazole core, which imparts distinct chemical reactivity and potential bioactivity. Its phenyl benzoate moiety also contributes to its unique properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(6-amino-3-tert-butyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-24(2,3)20-19-18(17(13-25)21(26)31-22(19)28-27-20)14-9-11-16(12-10-14)30-23(29)15-7-5-4-6-8-15/h4-12,18H,26H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAKYKDASKWKSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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